molecular formula C21H25N5O2 B11240339 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11240339
M. Wt: 379.5 g/mol
InChI Key: HRHYBPADFHBZKD-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the pyrazole or pyrimidine rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H25N5O2/c1-13-6-8-18(9-7-13)11-22-19(27)12-25-20(28)16(4)17(5)23-21(25)26-15(3)10-14(2)24-26/h6-10H,11-12H2,1-5H3,(H,22,27)

InChI Key

HRHYBPADFHBZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C

Origin of Product

United States

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